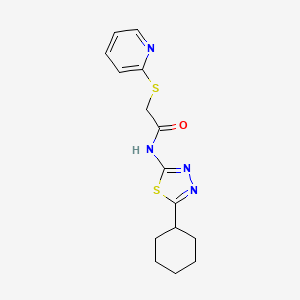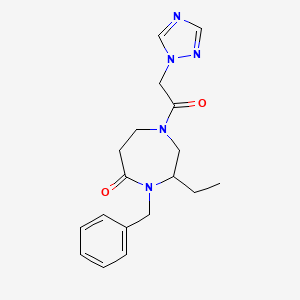
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide, also known as CYT387, is a novel small molecule inhibitor of Janus kinase (JAK) signaling pathway. This compound has shown promising therapeutic potential in various preclinical and clinical studies for the treatment of inflammatory and autoimmune diseases, as well as hematological malignancies.
Wirkmechanismus
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide exerts its pharmacological effects by selectively inhibiting the JAK signaling pathway. JAKs are intracellular tyrosine kinases that play a crucial role in the regulation of immune and inflammatory responses, as well as hematopoiesis. Inhibition of JAKs by this compound leads to the suppression of cytokine signaling, which is responsible for the pathogenesis of various inflammatory and autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to effectively suppress the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various preclinical studies. In addition, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells in hematological malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide has several advantages for laboratory experiments, such as its high potency and selectivity for JAK inhibition, as well as its favorable pharmacokinetic and pharmacodynamic properties. However, this compound also has some limitations, such as its potential for off-target effects and toxicity at higher doses.
Zukünftige Richtungen
There are several future directions for the research and development of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide. One potential direction is the investigation of its therapeutic potential in other inflammatory and autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Another direction is the evaluation of its combination therapy with other drugs for the treatment of hematological malignancies. Furthermore, the development of novel JAK inhibitors with improved pharmacological properties and selectivity is also an important future direction in this field.
In conclusion, this compound is a promising small molecule inhibitor of JAK signaling pathway with potential therapeutic applications in various inflammatory and autoimmune diseases, as well as hematological malignancies. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide involves the condensation of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 2-chloro-2-pyridinethiol in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with chloroacetyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide has been extensively studied in various preclinical and clinical studies for its therapeutic potential in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as hematological malignancies, such as myelofibrosis and leukemia.
Eigenschaften
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS2/c20-12(10-21-13-8-4-5-9-16-13)17-15-19-18-14(22-15)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLKHSYKDSOVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5463629.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)pentanamide](/img/structure/B5463633.png)
![2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B5463640.png)
![[(4-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)thio]acetic acid](/img/structure/B5463653.png)

![4-{3-[4-(4-chloro-2-methoxyphenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5463662.png)
![3-(pentylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5463663.png)
![3-[2-(4-fluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B5463666.png)
![2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-N-[2-(7-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5463679.png)
![N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5463682.png)

![8-[(3-hydroxypropyl)amino]-1,3-dimethyl-7-(3-phenyl-2-propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5463704.png)
![2-[2-(4-methoxyphenyl)vinyl]-5,7-dinitro-1,3-benzoxazole](/img/structure/B5463706.png)
